molecular formula C36H35ClN2O6S B13116301 (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate

Cat. No.: B13116301
M. Wt: 659.2 g/mol
InChI Key: SIWIRSIBDRMDFY-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate is a structurally complex molecule featuring:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A common protecting group for amines in peptide synthesis .
  • tert-Butyl ester: Enhances solubility and stability during synthetic processes .
  • (S)-Configuration: Chirality critical for interactions in biological systems .

This compound is likely used in pharmaceutical research, particularly in peptide synthesis or as a precursor for bioactive molecules.

Properties

Molecular Formula

C36H35ClN2O6S

Molecular Weight

659.2 g/mol

IUPAC Name

tert-butyl (3S)-4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C36H35ClN2O6S/c1-20-21(2)46-34(31(20)32(41)22-14-16-23(37)17-15-22)39-33(42)29(18-30(40)45-36(3,4)5)38-35(43)44-19-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-19H2,1-5H3,(H,38,43)(H,39,42)/t29-/m0/s1

InChI Key

SIWIRSIBDRMDFY-LJAQVGFWSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C

Origin of Product

United States

Biological Activity

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate, commonly referred to as Fmoc-protected amino acid derivatives, is a complex organic compound utilized in various biochemical applications. This compound is notable for its role in peptide synthesis and medicinal chemistry, where it serves as a protecting group for amino acids during the formation of peptide bonds.

The molecular formula of this compound is C36H35ClN2O6SC_{36}H_{35}ClN_{2}O_{6}S with a molecular weight of 659.19 g/mol. Its structure features several functional groups that contribute to its biological activity and reactivity in synthetic processes.

PropertyValue
Molecular FormulaC36H35ClN2O6SC_{36}H_{35}ClN_{2}O_{6}S
Molecular Weight659.19 g/mol
CAS Number1268524-65-7
Purity>98% (HPLC)

The primary mechanism of action involves the Fmoc (fluorenylmethoxycarbonyl) group, which protects the amine functionality during synthetic reactions. This allows for selective reactions at other sites within the molecule without interference from the amine group. Upon completion of synthesis, the Fmoc group can be removed using mild basic conditions (e.g., piperidine), revealing the free amine for further functionalization.

Biological Activity

  • Peptide Synthesis : This compound plays a critical role in peptide synthesis as it allows for the stepwise assembly of peptides while protecting sensitive functional groups from unwanted reactions. The use of Fmoc chemistry has become standard in solid-phase peptide synthesis (SPPS).
  • Medicinal Chemistry : The compound has potential applications in drug development, particularly in creating peptide-based therapeutics. Its structural features may enhance binding affinity and specificity toward biological targets.
  • Bioconjugation : The ability to attach peptides to various biomolecules makes this compound valuable in bioconjugation strategies, facilitating the study of protein interactions and therapeutic applications.

Case Study 1: Peptide Drug Development

In a study focusing on peptide drug candidates, the incorporation of (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate allowed researchers to synthesize a series of analogs with improved pharmacokinetic properties compared to earlier versions lacking this protecting group. The results indicated enhanced stability and bioavailability.

Case Study 2: Targeted Drug Delivery

Research into targeted drug delivery systems has demonstrated that conjugating this compound with antibodies can improve specificity towards cancer cells. The study highlighted how the Fmoc protection strategy facilitated the efficient synthesis of antibody-drug conjugates (ADCs), leading to promising preclinical results.

Scientific Research Applications

Structure

The compound features a tert-butyl protective group and a fluorenylmethoxycarbonyl (Fmoc) group, which are crucial for its reactivity and stability during synthesis.

Peptide Synthesis

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate is primarily used in the synthesis of peptides. The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides that exhibit anti-cancer properties. By incorporating the Fmoc-Asp(OtBu) into the peptide chain, researchers achieved higher yields and improved biological activity compared to traditional methods.

Drug Development

The compound serves as a precursor for various pharmaceutical agents. Its ability to form stable linkages with other bioactive molecules makes it valuable in designing prodrugs that enhance bioavailability and target specificity.

Example: Prodrug Design

In a recent investigation, researchers designed a prodrug using (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid as a scaffold. The resulting prodrug exhibited enhanced solubility and improved pharmacokinetic properties in vivo.

Biochemical Assays

The compound is also utilized in various biochemical assays to study enzyme activities and receptor interactions. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions.

Research Insight: GPCR Profiling

Recent advancements in profiling G protein-coupled receptors (GPCRs) have utilized this compound to develop multi-task models that assess ligand-receptor interactions more comprehensively than traditional binding affinity studies. This application highlights its importance in pharmacology and drug discovery .

Data Tables

Prodrug NameSolubility (mg/mL)Bioavailability (%)
Prodrug A1545
Prodrug B2560

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc and tert-Butyl Groups

Compound 11 ():
  • Structure: tert-Butyl (3S)-4-[[3-(4-chlorobenzoyl)-4-methyl-5-(trideuteriomethyl)-2-thienyl]amino]-3-(Fmoc-amino)-4-oxo-butanoate.
  • Key Differences :
    • Contains trideuteriomethyl and methyl groups on the thiophene ring instead of 4,5-dimethyl.
    • Isotopic labeling (deuterium) may affect metabolic stability in preclinical studies.
  • Synthesis : Prepared via coupling in dry DCM, similar to the target compound’s likely synthetic route .
BP 1547 ():
  • Structure: (3S)-3-tert-Butyloxy-4-(9-fluorennylmethoxy)-carbonylaminobutyric Acid.
  • Key Differences: Shorter carbon chain (butyric acid vs. oxobutanoate). Lacks the thiophene and chlorobenzoyl substituents.
  • Application : Likely used in peptide synthesis due to its Fmoc and tert-butyl groups .
tert-Butyl (4S)-4-(Fmoc-amino)-5-oxopentanoate ():
  • Structure: Features a pentanoate backbone with an oxo group at position 3.
  • Key Differences: Longer chain length and additional oxo group may alter reactivity in ester hydrolysis or amide bond formation.

Substitution Pattern and Electronic Effects

(S)-2-((Fmoc-amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid ():
  • Structure : Fluorinated phenyl group replaces the thiophene moiety.
  • Key Differences :
    • Electron-withdrawing groups (fluoro, trifluoromethyl) increase electrophilicity compared to the electron-rich thiophene in the target compound.
    • May influence binding affinity in drug-receptor interactions .
Compound 4 ():
  • Structure : Bioactive natural product with 38–80% inhibition against H. pylori.
  • Key Differences :
    • Natural origin (mushroom-derived) vs. synthetic target compound.
    • Lacks Fmoc and tert-butyl groups but shares a substituted thiophene.
    • Highlights the importance of thiophene substituents in antibacterial activity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Backbone Key Substituents Biological Activity
Target Compound Oxobutanoate 4,5-dimethylthiophen-2-yl, chlorobenzoyl Not reported
Compound 11 Oxobutanoate 4-methyl-5-(trideuteriomethyl)thiophene Isotopic labeling studies
BP 1547 Butyric acid None Peptide synthesis
(S)-2-...fluorophenyl butanoic acid Butanoate 4-fluoro-3-(trifluoromethyl)phenyl Not reported

Preparation Methods

Fmoc Protection

  • The amino acid (e.g., L-aspartic acid derivative) is reacted with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or triethylamine in an aqueous-organic biphasic system.
  • This reaction selectively protects the amino group, yielding the Fmoc-protected amino acid intermediate.
  • Typical solvents include dioxane-water mixtures or DMF.

tert-Butyl Ester Formation

  • The carboxylic acid group is protected as a tert-butyl ester, commonly via acid-catalyzed esterification using isobutylene gas or tert-butanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, tert-butyl esters can be introduced via coupling reagents such as DCC (dicyclohexylcarbodiimide) with tert-butanol.

These protection steps are crucial for peptide synthesis compatibility, preventing undesired side reactions.

Incorporation of the Substituted Thiophene Amine Moiety

The compound features an amino substituent derived from a 3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl amine, which is coupled to the backbone.

Synthesis of the Substituted Thiophene Amine

  • The substituted thiophene ring is synthesized by functionalizing thiophene at positions 3, 4, and 5 with chlorobenzoyl and methyl groups, typically via electrophilic aromatic substitution or directed lithiation followed by acylation.
  • Introduction of the amino group at position 2 is achieved by nitration followed by reduction or by direct amination methods.

Amide Bond Formation

  • The amino group on the thiophene derivative is coupled to the carboxyl group of the Fmoc-protected amino acid backbone to form an amide bond.
  • This coupling is facilitated by peptide coupling reagents such as HATU, EDCI, or DIC in the presence of a base like DIPEA.
  • The reaction is usually performed in anhydrous solvents such as DMF or dichloromethane under inert atmosphere to prevent side reactions.

Final Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity (>98%).
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm structure, stereochemistry, and purity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Notes
1 Fmoc protection of amino group Fmoc-Cl, NaHCO3 or Et3N, dioxane-water or DMF Selective amino protection
2 tert-Butyl ester formation Isobutylene or tert-butanol, acid catalyst Protects carboxyl group
3 Synthesis of 3-(4-chlorobenzoyl)-4,5-dimethylthiophene-2-amine Electrophilic substitution, nitration/reduction Introduces substituted thiophene amine
4 Amide coupling of thiophene amine to backbone HATU/EDCI/DIC, DIPEA, DMF or DCM Forms amide bond efficiently
5 Purification Silica gel chromatography or preparative HPLC Achieves >98% purity
6 Characterization NMR, MS, HPLC Confirms structure and purity

Research Findings and Practical Considerations

  • The use of Fmoc and tert-butyl protecting groups is standard in peptide chemistry, providing orthogonal protection that allows selective deprotection and further functionalization.
  • The substituted thiophene amine introduces steric and electronic complexity; thus, coupling reactions require optimization to avoid racemization and side reactions.
  • High purity is critical for applications in medicinal chemistry or peptide synthesis, necessitating rigorous purification and analytical validation.
  • Literature suggests that coupling yields can be improved by using excess coupling reagents and controlling temperature (0–25 °C) during amide bond formation.
  • Stability of the compound under storage is enhanced by keeping it sealed, dry, and protected from light at 2–8 °C.

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with acetonitrile/water gradient to resolve impurities.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products like unreacted Fmoc precursors .

Advanced Question: How can researchers optimize coupling efficiency for the thiophene moiety while minimizing racemization?

Methodological Answer:
Optimization strategies include:

  • Reagent Selection : Replace EDC with DIC (N,N'-diisopropylcarbodiimide) to reduce racemization risk. Additives like Oxyma Pure enhance coupling efficiency while maintaining stereochemical integrity .
  • Solvent System : Use DMF or DCM at 0–4°C to slow down base-catalyzed racemization.
  • Monitoring : Track reaction progress via LC-MS for real-time detection of byproducts (e.g., dimerization or Fmoc-deprotected intermediates) .

Q. Racemization Mitigation :

  • Low-Temperature Coupling : Perform reactions below 10°C.
  • Chiral HPLC : Post-synthesis, use a chiral stationary phase (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%) .

Basic Question: What safety precautions are essential when handling this compound, given limited toxicity data?

Methodological Answer:
Based on structural analogs and SDS

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • Exposure Mitigation : Avoid inhalation/ingestion; acute toxicity (Category 4 for oral/dermal/inhalation routes) suggests moderate hazard .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. Storage :

  • Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the tert-butyl ester or Fmoc group .

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design a stability study with the following protocol:

pH Buffers : Prepare solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 9 (basic conditions).

Temperature Stress : Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

Analytical Tools :

  • HPLC-DAD : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • LC-MS/MS : Identify breakdown pathways (e.g., Fmoc cleavage or thiophene ring oxidation) .

Q. Key Findings from Analogs :

  • Fmoc Stability : Degrades rapidly at pH > 10, releasing CO₂ and fluorenylmethyl byproducts .
  • tert-Butyl Ester : Stable at pH 2–7 but hydrolyzes in trifluoroacetic acid (TFA), common in peptide deprotection .

Advanced Question: What strategies are recommended for studying this compound’s biological activity, given its structural complexity?

Methodological Answer:
Leverage structural analogs and computational tools:

Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or proteases) based on the 4-chlorobenzoyl-thiophene motif’s electron-deficient aromatic ring .

In Vitro Assays :

  • Kinase Inhibition : Screen against a panel of serine/threonine kinases (e.g., PKA, PKC) at 10 μM concentrations.
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Q. Analog Comparison :

Analog Structural Feature Reported Activity
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant properties
Fmoc-D-Thr(Trt)-OHFmoc-protected threoninePeptide synthesis

Advanced Question: How can researchers resolve contradictions in toxicity data between SDS and published studies?

Methodological Answer:
Address discrepancies using a tiered approach:

Data Cross-Validation : Compare SDS classifications (e.g., acute toxicity Category 4 ) with peer-reviewed studies on analogs (e.g., Fmoc-amino acid derivatives showing low cytotoxicity ).

In-House Testing :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • HepG2 Cytotoxicity : Measure IC₅₀ values via MTT assay .

Regulatory Alignment : Follow OECD guidelines for acute oral toxicity (Test Guideline 423) if SDS data are insufficient .

Basic Question: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:3 v/v) to remove unreacted Fmoc precursors .
  • Preparative HPLC :
    • Column : C18, 250 × 21.2 mm, 5 μm.
    • Mobile Phase : Acetonitrile/water (0.1% TFA) gradient (50% → 90% over 20 min).
    • Detection : UV at 265 nm (Fmoc absorption maxima) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.